molecular formula C10H8N2O B13317915 1-Methyl-2-oxoindoline-3-carbonitrile

1-Methyl-2-oxoindoline-3-carbonitrile

Cat. No.: B13317915
M. Wt: 172.18 g/mol
InChI Key: WKCMLGITDSVTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dihydro-1-methyl-2-oxo-1H-Indole-3-carbonitrile is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is known for its unique structure, which includes a carbonitrile group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1-methyl-2-oxo-1H-Indole-3-carbonitrile typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through several steps, ultimately yielding the desired indole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1-methyl-2-oxo-1H-Indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonitrile group to an amine.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2,3-dihydro-1-methyl-2-oxo-1H-Indole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-dihydro-1-methyl-2-oxo-1H-Indole-3-carbonitrile exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester
  • 2-oxo-2,3-dihydro-1H-imidazo-[1,2-a]indole-6,7-dicarbonitriles

Uniqueness

2,3-dihydro-1-methyl-2-oxo-1H-Indole-3-carbonitrile stands out due to its carbonitrile group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and other bioactive molecules .

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

1-methyl-2-oxo-3H-indole-3-carbonitrile

InChI

InChI=1S/C10H8N2O/c1-12-9-5-3-2-4-7(9)8(6-11)10(12)13/h2-5,8H,1H3

InChI Key

WKCMLGITDSVTIL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.